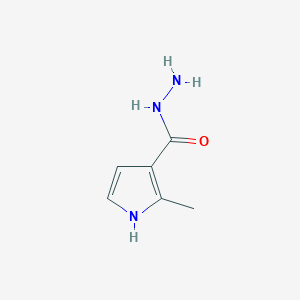

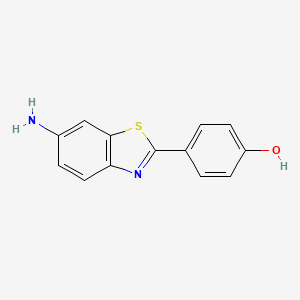

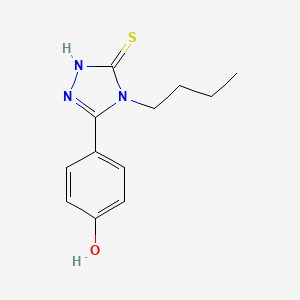

![molecular formula C28H23N3O3S B11770678 3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770678.png)

3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドは、チエノピリジン誘導体と呼ばれる複雑な有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。アミノ基、メトキシ基、フェニル基などの複数の官能基の存在は、そのユニークな化学的性質と反応性に貢献しています。

製造方法

合成ルートと反応条件

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドの合成は、一般的に、容易に入手可能な前駆体から始まる多段階反応を含みます。一般的な合成ルートには、以下のステップが含まれます。

カルコン中間体の生成: 4-ブロモアセトフェノンと3,4-ジメトキシベンズアルデヒドをエタノール中で水酸化ナトリウム溶液と反応させると、対応するカルコンが得られます。

チエノピリジンへの環化: カルコンを次に、2-シアノチオアセトアミドで処理すると、ピリジンチオン中間体が生成されます。

最終的なカップリング: ピリジンチオン中間体は、2-クロロ-N-アリールアセトアミド誘導体、α-ハロケトン、ヨウ化メチル、またはクロロアセトニトリルとカップリングして、目的のチエノピリジン誘導体を生成します.

工業的製造方法

この化合物の工業的製造方法は、高い収率と純度を確保するために、上記の合成ルートの最適化を含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with sodium hydroxide solution yields the corresponding chalcone.

Cyclization to Thienopyridine: The chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

反応の種類

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: アミノ基は、酸化されてニトロ誘導体になる可能性があります。

還元: ニトロ誘導体は、還元されてアミノ基に戻すことができます。

置換: メトキシ基は、適切な試薬を使用して、他の官能基で置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

置換: ハロゲン(Cl₂、Br₂)や求核剤(NH₃、RNH₂)などの試薬が、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、ニトロ誘導体、還元されたアミン、および置換されたチエノピリジン誘導体などがあります。

科学研究への応用

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドには、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: この化合物は、さまざまな微生物株に対して抗菌活性を示し、新しい抗生物質の開発のための潜在的な候補となっています.

医学: そのユニークな構造により、生物学的標的に相互作用することが可能になり、感染症やその他の病気の治療のための新しい治療薬の開発につながる可能性があります。

産業: この化合物は、導電率や蛍光などの特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents for treating infections and other diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

作用機序

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドの作用機序は、微生物細胞内の特定の分子標的との相互作用を含みます。この化合物は、重要な酵素を阻害したり、細胞プロセスを破壊したりして、微生物細胞の死に至らしめる可能性があります。 正確な分子標的と関与する経路はまだ調査中ですが、この化合物の構造は、微生物の生存に不可欠な核酸またはタンパク質と相互作用する可能性を示唆しています .

類似の化合物との比較

類似の化合物

チエノピリジン誘導体: これらの化合物は、類似のコア構造を共有し、同様の生物活性を示します。

ピリジン誘導体: スルファピリジンなどの化合物は、同様の抗菌特性を持っています.

インドール誘導体: これらの化合物は、さまざまな生物活性を示し、医薬品化学で使用されています.

独自性

3-アミノ-N-(2,5-ジメトキシフェニル)-4,6-ジフェニルチエノ[2,3-b]ピリジン-2-カルボキサミドは、独特の化学的性質と反応性を付与する、官能基のユニークな組み合わせにより際立っています。

類似化合物との比較

Similar Compounds

Thienopyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Pyridine Derivatives: Compounds like sulfapyridine have similar antimicrobial properties.

Indole Derivatives: These compounds also show diverse biological activities and are used in medicinal chemistry.

Uniqueness

3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

特性

分子式 |

C28H23N3O3S |

|---|---|

分子量 |

481.6 g/mol |

IUPAC名 |

3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C28H23N3O3S/c1-33-19-13-14-23(34-2)22(15-19)30-27(32)26-25(29)24-20(17-9-5-3-6-10-17)16-21(31-28(24)35-26)18-11-7-4-8-12-18/h3-16H,29H2,1-2H3,(H,30,32) |

InChIキー |

PMSJVAKNTPXDKL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

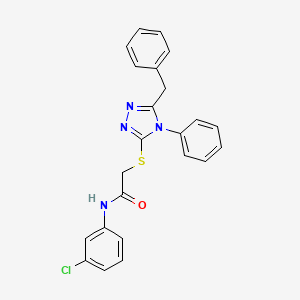

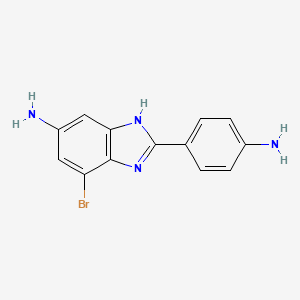

![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)

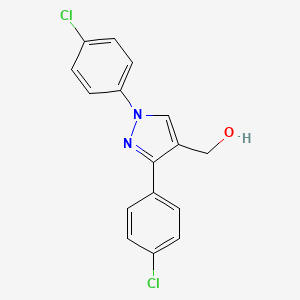

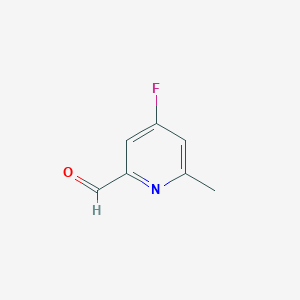

![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)

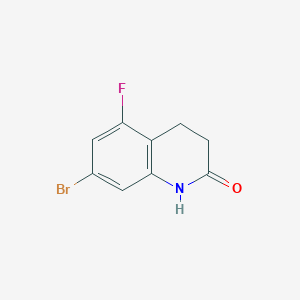

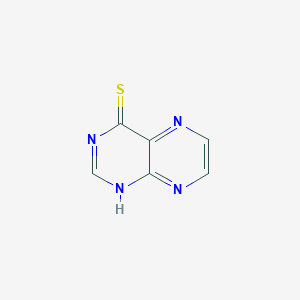

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)

![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)